Fluoromidine

Description

Structure

3D Structure

Properties

IUPAC Name |

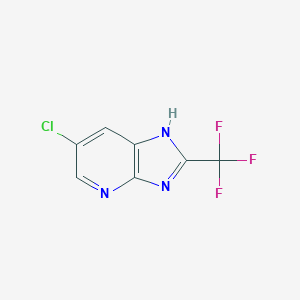

6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYOCYOOZHULNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057963 | |

| Record name | Fluoromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13577-71-4 | |

| Record name | Fluoromidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13577-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromidine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013577714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0MD001735 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to the development of numerous compounds with diverse therapeutic applications. The incorporation of a trifluoromethyl group at the 2-position and a chlorine atom at the 6-position of this scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine a crucial building block for the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of a robust and field-proven synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is most effectively achieved through a multi-step sequence starting from the readily available 2-aminopyridine. The overall strategy involves the sequential introduction of the required substituents onto the pyridine ring, followed by the construction of the fused imidazole ring. The key stages of this synthesis are:

-

Electrophilic Chlorination: Introduction of a chlorine atom at the 5-position of 2-aminopyridine.

-

Regioselective Nitration: Installation of a nitro group at the 3-position, ortho to the amino group.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group to form the key intermediate, 5-chloro-2,3-diaminopyridine.

-

Cyclocondensation: Reaction of the diamine with a trifluoromethyl source to form the final imidazo[4,5-b]pyridine ring system.

This pathway is logical and efficient, relying on well-established and high-yielding chemical transformations.

Visualizing the Synthetic Workflow

The following diagram illustrates the step-by-step synthetic route from 2-aminopyridine to the target compound.

Caption: Synthetic pathway for 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for each stage of the synthesis.

Part 1: Synthesis of 2-Amino-5-chloropyridine

This initial step involves the direct chlorination of 2-aminopyridine. The use of sodium hypochlorite and hydrochloric acid provides an effective in situ generation of the chlorinating agent.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as water or a biphasic system.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium hypochlorite (NaClO, ~1.2 eq) while maintaining the temperature below 10 °C.

-

After the addition of NaClO, slowly add concentrated hydrochloric acid (HCl) to catalyze the reaction and maintain an acidic pH.

-

Stir the reaction mixture at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., NaOH solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine.[1]

Part 2: Synthesis of 2-Amino-5-chloro-3-nitropyridine

The regioselective nitration of 2-amino-5-chloropyridine is achieved using a mixture of nitric and sulfuric acids. The amino group directs the electrophilic nitronium ion to the ortho and para positions, with the 3-position being favored due to steric and electronic effects.

Protocol:

-

To a flask containing concentrated sulfuric acid (H₂SO₄), slowly add 2-amino-5-chloropyridine (1.0 eq) while maintaining the temperature below 25 °C with an ice bath.[2]

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (HNO₃, ~1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 55 °C for a few hours, monitoring by TLC.[2]

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloro-3-nitropyridine as a yellow solid.[2]

Part 3: Synthesis of 5-Chloro-2,3-diaminopyridine

The reduction of the nitro group in 2-amino-5-chloro-3-nitropyridine yields the crucial diamine intermediate. Several reducing agents can be employed for this transformation.

Protocol (Option A - Sodium Dithionite):

-

Suspend 2-amino-5-chloro-3-nitropyridine (1.0 eq) in a mixture of a suitable solvent (e.g., aqueous ammonia, ethanol, or THF) and water.

-

Heat the suspension to a moderate temperature (e.g., 50-70 °C).

-

Gradually add sodium dithionite (Na₂S₂O₄, excess) in portions, maintaining the temperature. The disappearance of the yellow color of the starting material indicates the progress of the reaction.

-

After the addition is complete, stir the mixture for an additional period until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure to yield 5-chloro-2,3-diaminopyridine.[3]

Protocol (Option B - Catalytic Hydrogenation):

-

Dissolve 2-amino-5-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-chloro-2,3-diaminopyridine.[3]

Part 4: Synthesis of 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

The final step is the cyclocondensation of 5-chloro-2,3-diaminopyridine with a trifluoromethyl-containing electrophile. Trifluoroacetic anhydride (TFAA) is a highly effective reagent for this transformation, acting as both the trifluoroacetylating agent and a dehydrating agent to facilitate the cyclization.

Protocol:

-

In a flask, suspend 5-chloro-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling aprotic solvent.

-

Add trifluoroacetic anhydride (TFAA, ~1.5-2.0 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

After the addition, heat the reaction mixture to a temperature of 100-140 °C for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water or a basic solution.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography to obtain pure 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.

Data Presentation and Characterization

The following table summarizes the key intermediates and the final product of this synthesis, along with their molecular weights and available physical data.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| 2-Amino-5-chloropyridine |  | C₅H₅ClN₂ | 128.56 | White to off-white solid |

| 2-Amino-5-chloro-3-nitropyridine |  | C₅H₄ClN₃O₂ | 173.56 | Yellow solid[2] |

| 5-Chloro-2,3-diaminopyridine |  | C₅H₆ClN₃ | 143.58 | Solid[3] |

| 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine |  | C₇H₃ClF₃N₃ | 221.57 | Solid |

Causality and Experimental Choices: A Scientist's Perspective

The selection of each reagent and reaction condition in this synthetic sequence is based on established principles of organic chemistry and practical considerations for achieving high yield and purity.

-

Chlorination: The use of NaClO and HCl for the chlorination of 2-aminopyridine is a milder and safer alternative to using gaseous chlorine. The reaction is typically performed at low temperatures to control the reactivity and minimize the formation of byproducts.

-

Nitration: The choice of a nitrating mixture (HNO₃/H₂SO₄) is standard for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. The amino group in the starting material is a strong activating group, which facilitates the electrophilic substitution.

-

Reduction: Both sodium dithionite and catalytic hydrogenation are effective methods for the reduction of nitro groups. The choice between them may depend on the scale of the reaction and the available equipment. Catalytic hydrogenation is often cleaner and avoids the introduction of sulfur-containing byproducts, but it requires specialized equipment. Sodium dithionite is a convenient and inexpensive option for smaller-scale syntheses.

-

Cyclocondensation: Trifluoroacetic anhydride is the reagent of choice for the final cyclization. It readily reacts with both amino groups of the diamine. The initial acylation of one amino group is followed by an intramolecular cyclization with the adjacent amino group, and subsequent dehydration, driven by the high temperature and the dehydrating nature of TFAA and PPA, leads to the formation of the stable aromatic imidazole ring.

Conclusion

The synthesis of 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine presented in this guide is a robust and reproducible route that provides access to a key building block for drug discovery. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently produce this valuable compound for their research and development endeavors.

References

-

Organic Syntheses, Coll. Vol. 4, p.271 (1963); Vol. 34, p.36 (1954). [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine. [Link]

-

Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1196–1199. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Fluoromidine and Its Analogs: Potent Inhibitors of Protein Arginine Deiminase 4 (PAD4)

Introduction: The Emergence of Protein Arginine Deiminase 4 (PAD4) as a Key Therapeutic Target

Protein Arginine Deiminase 4 (PAD4) has garnered significant attention in the scientific and drug development communities as a pivotal enzyme implicated in the pathophysiology of numerous diseases. PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline within proteins.[1][2] This process, known as citrullination or deimination, results in the loss of a positive charge, which can significantly alter protein structure and function.[3]

PAD4 is predominantly expressed in various immune cells, including neutrophils, monocytes, and T and B cells.[4] Upon cellular activation, PAD4 can translocate from the cytoplasm to the nucleus, where it citrullinates histones, leading to chromatin decondensation.[4][5] This event is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[1][6][7]

While essential for innate immunity, dysregulated PAD4 activity and the subsequent hypercitrullination have been linked to the pathogenesis of a range of diseases, including:

-

Autoimmune Diseases: In rheumatoid arthritis (RA), the production of anti-citrullinated protein antibodies (ACPAs) is a hallmark of the disease, and PAD4 is believed to be a key contributor to the generation of these autoantigens.[1][4][6] Elevated levels of PAD4 and citrullinated proteins are found in the synovial fluid of RA patients.[1][6] Evidence also implicates PAD4 in other autoimmune conditions such as multiple sclerosis and lupus.[1][8]

-

Cancer: PAD4 has been shown to be overexpressed in various malignant tumors, and its role in cancer progression is an active area of research.[1][9]

-

Inflammatory Diseases: The involvement of PAD4 in NETosis suggests its contribution to various inflammatory conditions.[6][7]

Given its central role in these pathologies, the development of potent and selective PAD4 inhibitors has become a significant focus for therapeutic intervention.

Fluoromidine and Its Analogs: A Prominent Class of PAD4 Inactivators

This compound, chemically known as N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, and its analogs represent a class of mechanism-based irreversible inhibitors of PAD4.[2][10] These compounds are designed to mimic the natural substrate of PAD4, arginine, allowing them to bind to the active site of the enzyme.

The initial development of these inhibitors was based on the structure of benzoyl-L-arginine amide, a known substrate for PADs. By replacing one of the amino groups of the guanidinium side chain with a fluoroacetamidine group, researchers created a "warhead" that covalently modifies a critical cysteine residue (Cys645) in the PAD4 active site, leading to irreversible inactivation of the enzyme.[2]

Mechanism of Irreversible Inhibition

The inhibitory mechanism of this compound and its haloacetamidine analogs is a well-characterized example of covalent modification. The process can be summarized as follows:

-

Binding to the Active Site: The inhibitor, resembling the natural substrate, binds to the active site of PAD4. The benzoyl and ornithine amide moieties contribute to the binding affinity.

-

Nucleophilic Attack: The catalytic cysteine residue (Cys645) in the PAD4 active site performs a nucleophilic attack on the imino carbon of the fluoroacetamidine group.

-

Covalent Adduct Formation: This attack leads to the displacement of the fluorine atom (or other halogen in analogs) and the formation of a stable covalent thiouronium intermediate. This covalent bond between the inhibitor and the enzyme permanently inactivates PAD4.[2]

This irreversible mechanism of action offers the advantage of prolonged inhibition even after the inhibitor has been cleared from circulation.

Signaling Pathway of PAD4-Mediated Citrullination and NETosis

Caption: PAD4 activation by inflammatory stimuli leads to histone citrullination and NETosis.

Structure-Activity Relationship (SAR) of this compound Analogs

Following the discovery of this compound, extensive research has been conducted to optimize its potency, selectivity, and pharmacokinetic properties. These studies have provided valuable insights into the structure-activity relationships of this class of inhibitors.

A key modification has been the substitution of the fluorine atom with other halogens. This led to the development of Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide), which was found to be a more potent inactivator of PAD4 than this compound.[2][11] The enhanced potency is attributed to the better leaving group ability of chloride compared to fluoride.

Further modifications have focused on various parts of the molecule:

-

The "Warhead": The haloacetamidine group is crucial for the irreversible inhibition. The nature of the halogen influences the reactivity and potency.

-

The Peptide Backbone: Alterations to the ornithine-derived backbone have been explored to improve cell permeability and selectivity among the different PAD isozymes.

-

The N-terminal Group: The N-terminal benzoyl group plays a role in binding to the active site. Modifications at this position have been investigated to enhance potency and selectivity. For instance, the addition of a carboxylic acid in the ortho-position of the phenyl group led to the development of second-generation inhibitors with improved cellular efficacy.[12]

These SAR studies have been instrumental in the design of more advanced PAD4 inhibitors with improved drug-like properties.

Experimental Protocols for the Evaluation of PAD4 Inhibition

The biological activity of this compound and its analogs is typically assessed using a variety of in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant PAD4.

1. Ammonia Release Assay:

This is a classic method that quantifies the ammonia produced as a byproduct of the citrullination reaction.[1][13]

-

Principle: PAD4 catalyzes the hydrolysis of an arginine residue to citrulline and ammonia. The amount of ammonia produced is directly proportional to the enzyme activity.

-

Methodology:

-

Recombinant human PAD4 is incubated with a substrate, typically N-α-benzoyl-L-arginine ethyl ester (BAEE).[13]

-

The reaction is carried out in the presence and absence of the test inhibitor (e.g., this compound).

-

The reaction is stopped, and the amount of ammonia generated is quantified using a colorimetric or fluorometric method. A common method involves the reaction of ammonia with o-phthaldialdehyde and sulfite to produce a fluorescent product.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.

-

2. Fluorometric AMC-Based Assay:

This is a high-throughput screening-friendly assay that utilizes a fluorogenic substrate.[3][14]

-

Principle: A substrate consisting of a modified arginine residue linked to a quenched fluorophore, 7-amino-4-methylcoumarin (AMC), is used. When the arginine is citrullinated by PAD4, a subsequent developer enzyme can no longer cleave the substrate to release the fluorescent AMC. Therefore, the fluorescence signal is inversely proportional to PAD4 activity.[14]

-

Methodology:

-

Recombinant human PAD4 is pre-incubated with the test inhibitor.

-

The fluorogenic substrate (e.g., Z-Arg-AMC) is added to initiate the reaction.[14]

-

After a set incubation period, a developer solution is added to stop the reaction and generate the fluorescent signal from the remaining un-citrullinated substrate.

-

Fluorescence is measured using a plate reader with excitation and emission wavelengths typically around 355-365 nm and 445-455 nm, respectively.[3][14]

-

The IC50 value is calculated from the dose-response curve.

-

Workflow for PAD4 Fluorometric Inhibition Assay

Caption: A typical workflow for determining PAD4 inhibition using a fluorometric assay.

Cell-Based Assays

These assays assess the ability of an inhibitor to block PAD4 activity within a cellular context.

1. Histone Citrullination Assay in HL-60 Cells:

-

Principle: The human promyelocytic leukemia cell line, HL-60, can be differentiated into neutrophil-like cells. Upon stimulation with a calcium ionophore (e.g., A23187), these cells undergo PAD4 activation and subsequent histone citrullination. The level of citrullinated histone H3 (Cit-H3) can be measured as a readout of intracellular PAD4 activity.[9]

-

Methodology:

-

Differentiated HL-60 cells are pre-treated with various concentrations of the test inhibitor.

-

The cells are then stimulated with a calcium ionophore to induce PAD4 activation.

-

Cell lysates are prepared, and the levels of citrullinated histone H3 are quantified using methods such as Western blotting or ELISA with an antibody specific for citrullinated H3.

-

The cellular IC50 value is determined based on the reduction in the Cit-H3 signal.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and some of its key analogs against PAD4.

| Compound Name | Chemical Structure | Target Enzyme | Assay Type | IC50 / kinact/KI | Reference |

| F-amidine | N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide | PAD4 | In vitro | Potent inhibitor | [10] |

| Cl-amidine | N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide | PAD4 | In vitro | kinact/KI = 13,000 M-1s-1 | [11] |

| H-amidine | N-α-benzoyl-N5-(1-iminoethyl)-l-ornithine amide | PAD4 | In vitro | Kis = 3.2 ± 0.9 mM (reversible) | [2] |

| GSK199 | Reversible inhibitor | PAD4 | In vitro | IC50 = 250 nM (at 0.2 mM Ca2+) | [12] |

| GSK484 | Reversible inhibitor | PAD4 | In vitro | IC50 = 50 nM (at 0.2 mM Ca2+) | [12] |

| JBI-589 | Oral, selective inhibitor | PAD4 | Ammonia release | IC50 = 122 nM | [13] |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and calcium concentration.

Conclusion and Future Directions

This compound and its analogs have proven to be invaluable chemical probes for elucidating the biological roles of PAD4. Their mechanism-based irreversible inhibition provides a powerful tool for studying the consequences of sustained PAD4 inactivation. The continuous efforts in medicinal chemistry, guided by SAR studies, are leading to the development of next-generation PAD4 inhibitors with enhanced potency, selectivity, and oral bioavailability. Several of these compounds are progressing through preclinical and clinical development for the treatment of a range of autoimmune and inflammatory diseases, as well as cancer.[13][15] The ongoing research in this field holds great promise for delivering novel therapeutics that target the dysregulated citrullination processes at the heart of these debilitating conditions.

References

-

Willis, V. C., Banda, N. K., & Thompson, P. R. (2013). Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential. PMC, 5(5), 1-13. [Link]

-

Vossenaar, E. R., Zendman, A. J., van Venrooij, W. J., & Pruijn, G. J. (2009). Peptidylarginine deiminase 4 and citrullination in health and disease. PubMed, 128(4), 167-175. [Link]

-

Luo, Y., Arita, K., Bhatia, M., Knuckley, B., Lee, Y. H., Stallcup, M. R., ... & Thompson, P. R. (2006). A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation. PubMed, 18(10), 2088-2094. [Link]

-

Wang, Y., et al. (2020). Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases. ACR abstract. [Link]

-

Knuckley, B., Jones, J. E., & Thompson, P. R. (2010). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. PMC, 18(10), 3784-3792. [Link]

-

Bhatia, M., & Thompson, P. R. (2013). Protein arginine deiminase 4: Current understanding and future therapeutic potential. Semantic Scholar. [Link]

-

Infantino, M., et al. (2021). Anti-Protein-Arginine Deiminase 4 IgG and IgA Delineate Severe Rheumatoid Arthritis. MDPI. [Link]

-

Rohrbach, A. S., et al. (2012). Peptidylarginine Deiminase 4 Contributes to Tumor Necrosis Factor α–Induced Inflammatory Arthritis. NIH. [Link]

-

Luo, Y., Knuckley, B., Bhatia, M., & Thompson, P. R. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. PMC, 46(10), 2494-2503. [Link]

-

Muth, A., et al. (2017). Development of a selective inhibitor of Protein Arginine Deiminase 2. PMC. [Link]

-

American Pharmaceutical Review. (2021). Jubilant, Wistar Institute to Evaluate Novel PAD4 Inhibitors to Reduce Severity of COVID-19. American Pharmaceutical Review. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Al-Hussain, T., et al. (2022). A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA). PubMed Central. [Link]

-

Wang, Y., et al. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. MDPI. [Link]

-

Bruggemeyer, V., & Thompson, P. R. (2022). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). Taylor & Francis Online. [Link]

-

Jolly, R. S., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PMC. [Link]

-

Jolly, R. S., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PubMed. [Link]

-

PR Newswire. (2023). Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models. PR Newswire. [Link]

-

Witalison, E., Thompson, P. R., & Hofseth, L. J. (2015). Structures of PAD inhibitors F-amidine and Cl-amidine A) F-amidine and... ResearchGate. [Link]

-

Willis, V. C., et al. (2017). PAD4 Inhibition is Sufficient for the Amelioration of Collagen-Induced Arthritis: Selective PAD4 Inhibition Blocks Murine Experimental Arthritis. ResearchGate. [Link]

-

Ciocoiu, C. C., et al. (2011). Synthesis, molecular modeling studies and biological evaluation of fluorine substituted analogs of GW 501516. PubMed. [Link]

-

Chun, B. K., et al. (2002). Structure-activity relationships of 2'-fluoro-2',3'-unsaturated D-nucleosides as anti-HIV-1 agents. PubMed. [Link]

-

Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. SpringerLink. [Link]

-

Andriole, V. T. (1986). Structure--activity relationship of quinolones. PubMed. [Link]

-

Garg, N., & Melander, C. (2014). Flustramine inspired synthesis and biological evaluation of pyrroloindoline triazole amides as novel inhibitors of bacterial biofilms. NIH. [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]

-

Li, Y., et al. (2020). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fluorometholone?. Patsnap Synapse. [Link]

-

gsrs. (n.d.). This compound. gsrs. [Link]

-

Styskala, J., & Cankar, P. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

WebMD. (2024). Fluorometholone (Flarex, FML, and FML Forte) - Uses, Side Effects, and More. WebMD. [Link]

-

Kirsch, P. (2004). Biologically Active Organofluorine Compounds. SciSpace. [Link]

-

ResearchGate. (n.d.). Fluorine effects on biological activity. ResearchGate. [Link]

-

Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. PMC. [Link]

Sources

- 1. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Peptidylarginine deiminase 4 and citrullination in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidylarginine Deiminase 4 Contributes to Tumor Necrosis Factor α–Induced Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. [PDF] Protein arginine deiminase 4 (PAD4): Current understanding and future therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 9. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 10. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]

Fluoromidine: A Prospective Kinase Inhibitor Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of novel, selective kinase inhibitors remains a cornerstone of modern drug discovery. This guide introduces Fluoromidine (6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine), a small molecule with a chemical scaffold suggestive of kinase inhibitory potential. While not yet characterized as a kinase inhibitor in public literature, its structural features—specifically the imidazo[4,5-b]pyridine core and the trifluoromethyl group—provide a strong rationale for its investigation. This document outlines a comprehensive, hypothesis-driven approach to systematically evaluate this compound's potential as a kinase inhibitor, with a primary focus on the Aurora kinase family, a set of key regulators of mitosis and established therapeutic targets in oncology. We present a series of detailed experimental protocols, from initial in silico screening and biochemical assays to in-depth cellular characterization and selectivity profiling, providing a complete roadmap for the preclinical assessment of this compound.

Introduction: The Rationale for Investigating this compound

The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of various kinases.[1] Numerous potent and selective kinase inhibitors have been developed based on this core structure.[2][3] Furthermore, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[4][5][6][7]

This compound's chemical structure, combining these two key features, makes it a compelling candidate for investigation as a kinase inhibitor. Based on the known targets of other imidazo[4,5-b]pyridine derivatives, we hypothesize that this compound may exhibit inhibitory activity against the Aurora kinase family.[1][2] Aurora kinases A, B, and C are serine/threonine kinases that play essential roles in the regulation of cell division, and their overexpression is frequently observed in various cancers.[8][9]

This guide provides a structured, multi-stage research plan to rigorously test this hypothesis and fully characterize the potential of this compound as a novel kinase inhibitor.

Stage 1: Initial Assessment and Target Engagement

The initial stage of investigation focuses on predicting and confirming the direct interaction of this compound with our primary hypothesized target, Aurora kinase A.

In Silico Modeling: Predicting Binding Affinity

Before embarking on wet-lab experiments, computational modeling can provide valuable insights into the potential binding mode and affinity of this compound to the ATP-binding pocket of Aurora A.

-

Protein Preparation: Obtain the crystal structure of human Aurora A kinase (e.g., PDB ID: 1OL5) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the ATP-binding site of Aurora A.

-

Analysis: Analyze the predicted binding poses, focusing on key interactions with amino acid residues in the hinge region and other critical areas of the active site. Compare these interactions with those of known imidazo[4,5-b]pyridine-based Aurora kinase inhibitors.[10]

Caption: In silico docking workflow for this compound.

In Vitro Biochemical Assay: Determining Inhibitory Potency

The primary biochemical assay will determine if this compound can directly inhibit the enzymatic activity of Aurora A and will quantify its potency (IC50). The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.[8][11][12]

-

Reagent Preparation:

-

Kinase Reaction:

-

Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| Kinase | Recombinant Human Aurora A |

| Substrate | Kemptide |

| ATP Concentration | At or near the Km for Aurora A |

| Detection Method | ADP-Glo™ Luminescence |

| Readout | IC50 (concentration for 50% inhibition) |

| Table 1: Key Parameters for the In Vitro Aurora A Kinase Assay. |

Stage 2: Cellular Activity and Mechanism of Action

Demonstrating that this compound can inhibit Aurora A within a cellular context is a critical next step. This stage involves assessing the compound's effect on Aurora A-mediated signaling pathways and its impact on cell proliferation.

Target Engagement in Cells: Assessing Cellular Potency

A key cellular function of Aurora A is the phosphorylation of histone H3 at Serine 10 (pHH3-Ser10).[15] Measuring the inhibition of this phosphorylation event provides a direct readout of this compound's cellular activity against Aurora A.

-

Cell Culture and Treatment:

-

Immunofluorescence Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody specific for phospho-histone H3 (Ser10).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain with a DNA dye (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of phospho-histone H3 (Ser10) per cell.

-

Determine the EC50 value (the concentration for 50% inhibition of the phosphorylation signal).

-

Caption: Workflow for assessing cellular target engagement.

Antiproliferative Activity

Inhibition of Aurora kinases is expected to lead to defects in mitosis and ultimately inhibit cell proliferation.

-

Cell Seeding: Seed cancer cell lines in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of this compound.

-

Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration for 50% growth inhibition).

Stage 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects and potential toxicity.

Kinome-Wide Selectivity Profiling

This compound should be screened against a broad panel of kinases to assess its selectivity profile.

-

Panel Selection: Choose a commercially available kinase screening panel that includes a diverse representation of the human kinome.

-

Screening: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against the kinase panel. The assays are typically performed using radiometric or fluorescence-based methods.[17]

-

Data Analysis: The results are usually presented as the percentage of remaining kinase activity. Identify any kinases that are significantly inhibited by this compound.

-

Follow-up: For any identified off-targets, perform full dose-response experiments to determine their IC50 values.

| Kinase Family | Representative Members |

| Serine/Threonine Kinases | AKT, CDK, PKA, PKC |

| Tyrosine Kinases | EGFR, SRC, ABL, FLT3 |

| Lipid Kinases | PI3K |

| Table 2: Example Kinase Families for Selectivity Profiling. |

Isoform Selectivity: Aurora A vs. Aurora B

It is important to determine if this compound has selectivity for Aurora A over the other isoforms, particularly Aurora B, as this can have different therapeutic implications.

-

Perform the ADP-Glo™ kinase assay as described in section 2.2, but in parallel with recombinant human Aurora B and Aurora C kinases.[9][18][19][20]

-

Compare the IC50 values obtained for each Aurora kinase isoform to determine the selectivity ratio.

Caption: A logical pathway for selectivity profiling.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to evaluate the potential of this compound as a novel kinase inhibitor, with a primary focus on the Aurora kinase family. The proposed workflow, from in silico modeling to comprehensive selectivity profiling, provides a clear path for its preclinical characterization. Positive results from these studies would establish this compound as a valuable lead compound for further optimization through medicinal chemistry efforts. Subsequent investigations would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies in relevant cancer models. The exploration of this compound and its derivatives could ultimately lead to the development of a new class of targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

Lake, E. W., Muretta, J. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11929-E11938. [Link]

-

SignalChem. (n.d.). AURORA A Kinase Enzyme System Datasheet. [Link]

-

Dar, A. C., et al. (2011). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PLoS One, 6(8), e23304. [Link]

-

Lake, E. W., Muretta, J. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51). [Link]

-

Lake, E. W., Muretta, J. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Semantic Scholar. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

-

Ding, K., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

Bavetsias, V., et al. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

-

Lake, E. W., Muretta, J. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. ResearchGate. [Link]

-

Wang, Y., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 124-133. [Link]

-

D'Assoro, A. B., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

-

Tatar, S., et al. (2017). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 7, 128. [Link]

-

Creative BioMart. (n.d.). Aurora Family Kinase (Human) Assay/Inhibitor Screening Kit. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ Kinase Aurora C Assay Kit. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aurora Family Kinase (Human) Assay/Inhibitor Screening Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

Exploring the Anti-Cancer Potential of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide

Introduction

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its structural resemblance to naturally occurring purines. This similarity allows these derivatives to interact with a wide array of biological targets, making them a focal point in the quest for novel therapeutic agents. This guide provides an in-depth exploration of the anti-cancer properties of imidazo[4,5-b]pyridine derivatives, delving into their mechanisms of action, synthetic strategies, and the methodologies employed to evaluate their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to advance in this promising area of oncology research.

The rationale for investigating imidazo[4,5-b]pyridine derivatives as anti-cancer agents is multifaceted. Their ability to act as bioisosteres of purines enables them to compete with endogenous ligands for the binding sites of key enzymes and receptors involved in cancer cell proliferation and survival. Furthermore, the versatility of their core structure allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity while minimizing off-target effects. This guide will illuminate the pathways through which these compounds exert their anti-neoplastic effects and provide a framework for their rational design and evaluation.

Mechanisms of Anti-Cancer Activity

The anti-cancer effects of imidazo[4,5-b]pyridine derivatives are diverse, stemming from their ability to modulate various cellular pathways critical for tumor growth and progression. A primary mechanism is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.

Kinase Inhibition: A Central Strategy

Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several key kinases implicated in cancer. Their purine-like structure makes them ideal candidates for targeting the ATP-binding pocket of these enzymes.

-

Cyclin-Dependent Kinases (CDKs): Certain derivatives have shown significant inhibitory activity against CDK9. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.

-

Aurora Kinases: These are crucial for mitotic progression, and their overexpression is common in various cancers. Imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of Aurora kinases A, B, and C. One such preclinical candidate, CCT137690, demonstrated oral bioavailability and in vivo efficacy in inhibiting the growth of colon carcinoma xenografts.

-

Bruton's Tyrosine Kinase (BTK): BTK is a validated target in B-cell malignancies. Novel noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold have been designed and synthesized, offering potential advantages in terms of selectivity and safety profiles for long-term treatment.

-

Trk Receptor Tyrosine Kinases: Implicated in both cancer and pain, Trk kinases are another target for this class of compounds. Optimized imidazo[4,5-b]pyridine derivatives have demonstrated subnanomolar potency against TrkA kinase in cellular assays and antitumor effects in mouse models.

-

c-Met Kinase: This kinase is involved in cell motility, invasion, and proliferation. Imidazo[4,5-b]pyridine derivatives have been identified as promising c-Met kinase inhibitors with activity against human lung cancer cells.

Induction of Apoptosis

Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives can induce apoptosis through various mechanisms. Some compounds have been shown to reduce the levels of anti-apoptotic proteins and activate caspases 3/7, key executioners of apoptosis. Studies have also demonstrated that these derivatives can upregulate the expression of pro-apoptotic genes like BAX and BIM. Certain imidazo[1,2-a]pyridine derivatives, a related class of compounds, have been shown to induce apoptosis by inhibiting the AKT/mTOR pathway and increasing levels of p53 and p21.

Other Mechanisms

The anti-cancer activity of these compounds is not limited to kinase inhibition and apoptosis induction. Some derivatives have been found to interact with DNA and RNA, suggesting these nucleic acids as potential cellular targets. Additionally, certain compounds have shown the ability to arrest the cell cycle at different phases, such as G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The synthesis of imidazo[4,5-b]pyridine derivatives often involves multi-step procedures, with both conventional and microwave-assisted methods being employed to improve yields and reduce reaction times. A common synthetic route involves the cyclocondensation of a substituted 2,3-diaminopyridine with various reagents. Another approach utilizes a nucleophilic aromatic substitution followed by cyclization.

The structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer potency of these derivatives. Key insights from such studies include:

-

Substitution Patterns: The nature and position of substituents on the imidazo[4,5-b]pyridine core significantly influence biological activity. For instance, in BTK inhibitors, 2,4-dihydroxyphenyl substitution on one ring and extended functionalities on another were found to enhance inhibitory activity.

-

Bioisosteric Replacement: The concept of replacing a functional group with another that has similar physical and chemical properties has been successfully applied. For example, replacing a centered benzene ring with a pyridine ring in a cabozantinib bioisostere resulted in a potent c-Met kinase inhibitor.

-

Regio-isomerism: The specific arrangement of atoms within the molecule can impact cytotoxicity. Studies on regio-isomeric imidazo[4,5-b]pyridine analogues have been conducted to identify the more active isomers.

Experimental Evaluation of Anti-Cancer Properties

A robust and multi-faceted experimental approach is essential to thoroughly characterize the anti-cancer potential of novel imidazo[4,5-b]pyridine derivatives. The following section outlines key experimental protocols and data presentation strategies.

In Vitro Cytotoxicity and Anti-Proliferative Assays

The initial screening of novel compounds typically involves assessing their ability to inhibit the growth of and kill cancer cells in culture.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the imidazo[4,5-b]pyridine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values

Summarizing the IC50 values in a table allows for a clear comparison of the cytotoxic potency of different derivatives across various cancer cell lines.

| Compound | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |

| Derivative 1 | 5.2 | 7.8 | 10.1 |

| Derivative 2 | 1.5 | 2.3 | 4.6 |

| Doxorubicin | 0.8 | 1.1 | 1.5 |

Mechanistic Assays

Once cytotoxic activity is established, the next step is to elucidate the underlying mechanism of action.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

-

Compound Addition: Add the imidazo[4,5-b]pyridine derivative at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a set period.

-

Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, including radioactivity, fluorescence, or luminescence.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the test compound for a specified time.

-

Cell Harvesting: Collect the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound and then harvest them.

-

Fixation: Fix the cells in cold ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI) in the presence of RNase.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is crucial for clear communication and understanding.

Caption: High-level experimental workflow for evaluating anti-cancer imidazo[4,5-b]pyridine derivatives.

The Structure-Activity Relationship of Fluoromidine Analogs: A Technical Guide for Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold, the core of Fluoromidine, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a purine isostere, this heterocyclic system has been extensively explored as a template for the design of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. The introduction of fluorine-containing substituents, such as the trifluoromethyl group found in this compound (6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine), often enhances the pharmacological properties of these compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs and related imidazo[4,5-b]pyridine derivatives. We will explore the causal relationships behind experimental design choices, present detailed protocols for the evaluation of these compounds, and provide visualizations to illuminate key concepts, thereby offering a comprehensive resource for researchers and drug development professionals in this field.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Versatile Pharmacophore

The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous biochemical processes. This structural similarity allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.[1][2] The versatility of this scaffold has led to the development of compounds with diverse therapeutic potential, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities.[2][3]

The incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance drug-like properties. The unique electronic properties of the -CF3 group, being strongly electron-withdrawing, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4] This guide will dissect the influence of substitutions at various positions of the imidazo[4,5-b]pyridine core, with a particular focus on the interplay between the heterocyclic system and its substituents in dictating biological activity.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on both the imidazole and pyridine rings. The following sections will detail the SAR for different therapeutic applications.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer agents, with activities often linked to the inhibition of protein kinases and tubulin polymerization.[5][6]

Key SAR Insights for Anticancer Activity:

-

Substitution at the 2-position: The 2-position of the imidazole ring is a critical site for modification.

-

Aromatic and Heteroaromatic Groups: Introduction of substituted phenyl or other aromatic rings at this position is a common feature of active compounds. The nature and position of substituents on this appended ring are crucial for potency. For instance, in a series of cytotoxic imidazo[4,5-b]pyridine analogues, specific substitutions on a 2-phenyl ring were found to be essential for activity against multidrug-resistant cancer cell lines.[7]

-

Acrylonitrile Moiety: The addition of an acrylonitrile group at the 2-position has led to the discovery of potent tubulin polymerization inhibitors. Compounds with this feature have demonstrated sub-micromolar activity against various cancer cell lines.[5]

-

-

Substitution on the Pyridine Ring:

-

Halogenation: The presence of a chlorine atom at the 6-position, as in this compound, is a common feature in many biologically active imidazo[4,5-b]pyridines. Halogenation can influence the electronic properties of the ring system and provide a handle for further synthetic modifications.

-

Amino Side Chains: The introduction of amino side chains on the tetracyclic core of certain imidazo[4,5-b]pyridine derivatives has been shown to enhance their antiproliferative activity. The position of these chains is critical, with regioisomers exhibiting significant differences in potency.[8]

-

-

N-substitution on the Imidazole Ring:

-

Alkylation or arylation of the nitrogen atoms in the imidazole ring can modulate the compound's physicochemical properties and its interaction with biological targets. The specific nitrogen atom that is substituted (N1 vs. N3) can lead to regioisomers with distinct biological profiles.

-

Table 1: SAR of Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents

| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference(s) |

| 2-position | Substituted Phenyl Ring | Potency is highly dependent on the nature and position of substituents on the phenyl ring. | [7] |

| Acrylonitrile | Leads to potent tubulin polymerization inhibitors with sub-micromolar IC50 values. | [5] | |

| 6-position | Chlorine | Common in active compounds; influences electronic properties. | [9] |

| Tetracyclic Core | Amino Side Chains | Position-dependent enhancement of antiproliferative activity. | [8] |

| Imidazole Nitrogen | Alkyl/Aryl Groups | Modulates physicochemical properties and can lead to regioisomers with different activities. |

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold has also been a source of novel antibacterial and antifungal agents.[10]

Key SAR Insights for Antimicrobial Activity:

-

Hydrophobicity: For tuberculostatic activity, the hydrophobicity of the molecule was found to be a decisive factor. A quantitative structure-activity relationship (QSAR) model has been developed to guide the design of more potent derivatives.[10]

-

Substituents on Appended Rings: In a series of amidino-substituted imidazo[4,5-b]pyridines, the presence of a bromine atom on the pyridine nucleus or an amidine group on a 2-phenyl ring was associated with biological potential.[11]

-

Position of Substituents: A study on a series of imidazo[4,5-b]pyridines revealed that compounds with a chloro or nitro substituent on a phenyl or aliphatic moiety at the 2-position of the imidazole ring exhibited potent antibacterial and antifungal activities.[12]

Table 2: SAR of Imidazo[4,5-b]pyridine Derivatives as Antimicrobial Agents

| Feature | Observation | Effect on Antimicrobial Activity | Reference(s) |

| Overall Property | Hydrophobicity | Decisive for tuberculostatic activity. | [10] |

| Pyridine Ring | Bromine at 6-position | Contributes to biological potential. | [11] |

| 2-Phenyl Ring | Amidine Group | Associated with biological activity. | [11] |

| 2-position Moiety | Chloro or Nitro Substituents | Potent antibacterial and antifungal activity. | [12] |

Kinase Inhibitory Activity

The structural similarity of imidazo[4,5-b]pyridines to purines makes them ideal candidates for the development of kinase inhibitors.

Key SAR Insights for Kinase Inhibitory Activity:

-

Bruton's Tyrosine Kinase (BTK) Inhibition:

-

A-ring Substituents: 2,4-dihydroxyphenyl substitution on the A-ring significantly enhanced BTK inhibition.[13]

-

B-ring Functionalities: Extended functionalities, such as a morpholinomethyl or 4-acetamido group on the B-ring, also increased inhibitory potency.[13]

-

Binding Interactions: Molecular docking studies revealed that hydroxyl groups form hydrogen bonds with the Thr474 gatekeeper residue and the Met477 hinge region residue of BTK.[13]

-

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

-

Several novel imidazo[4,5-b]pyridine derivatives have shown remarkable CDK9 inhibitory potential, with IC50 values in the sub-micromolar to low micromolar range.[6] The specific substitutions leading to this activity are diverse, highlighting the tunability of the scaffold.

-

Experimental Protocols

The following protocols are representative of the methods used to evaluate the biological activity of this compound analogs.

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route to the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.

Step-by-Step Protocol:

-

Starting Material Preparation: Synthesize or procure the desired 2,3-diaminopyridine. For this compound analogs, this would typically be a 5-chloro-2,3-diaminopyridine.

-

Condensation Reaction:

-

Dissolve the 2,3-diaminopyridine in a suitable solvent, such as ethanol or acetic acid.

-

Add the corresponding aldehyde (e.g., trifluoroacetaldehyde) or carboxylic acid (e.g., trifluoroacetic acid).

-

The reaction may require heating under reflux for several hours.

-

-

Cyclization: The initial condensation product often undergoes spontaneous cyclization to form the imidazole ring. In some cases, an oxidizing agent may be required.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Kinase Inhibition Assay

Various assay formats can be used to measure the inhibition of a specific kinase, such as an enzyme-linked immunosorbent assay (ELISA)-based method or a fluorescence-based assay.

Step-by-Step Protocol (General):

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a specific antibody that recognizes the phosphorylated form of the substrate in an ELISA format, or by using a fluorescent probe that reports on ATP consumption.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Visualization of Key Concepts

Diagrams are essential for visualizing complex biological processes and molecular interactions.

General SAR of Imidazo[4,5-b]pyridine Derivatives

Caption: General Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives.

Experimental Workflow for In Vitro Evaluation

Caption: Experimental Workflow for the In Vitro Evaluation of Imidazo[4,5-b]pyridine Analogs.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold, exemplified by the this compound structure, remains a highly attractive starting point for the development of novel therapeutics. The extensive body of research on this class of compounds has provided a solid foundation of structure-activity relationships to guide future drug discovery efforts. Key takeaways for researchers include the critical importance of substitution at the 2-position of the imidazole ring for determining target specificity and the significant impact of modifications on the pyridine ring for modulating potency and pharmacokinetic properties.

Future research in this area should focus on leveraging the established SAR to design next-generation compounds with improved selectivity and reduced off-target effects. The exploration of novel substitutions, particularly those that can exploit specific features of the target protein's binding site, will be crucial. Furthermore, the application of computational methods, such as molecular docking and dynamic simulations, will continue to play a vital role in rational drug design and the elucidation of the molecular mechanisms of action of these promising compounds.

References

-

Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

-

Orlewska, C., et al. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie, 324(2), 121-127. [Link]

-

Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(16), 4998. [Link]

-

Jadhav, S. B., et al. (2021). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Bioorganic & Medicinal Chemistry, 44, 116275. [Link]

-

Barbry, D., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

-

Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

-

Hranjec, M., et al. (2017). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

-

Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]

-

Foks, H., & Pancechowska-Ksepka, D. (2015). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 20(9), 15878–15913. [Link]

-

Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]

-

SNOUNOU, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

-

Peršuri, A., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032. [Link]

-

El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 214-225. [Link]

-

Snounou, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3208. [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(40), 37042–37057. [Link]

-

Shimizu, M., & Hiyama, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 57-69. [Link]

-

Coulibaly, W. K., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Pharmaceutical Research International, 36(5), 50-61. [Link]

-

Demian, B. A. D., et al. (2022). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][7][11]thiazine derivatives. ResearchGate. [Link]

-

ChemSrc. (n.d.). 6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine. ChemSrc. [Link]

Sources

- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]